molecular formula C10H6ClNO3 B3085362 1H-Indole-3-acetic acid, 4-chloro-alpha-oxo- CAS No. 1154742-55-8

1H-Indole-3-acetic acid, 4-chloro-alpha-oxo-

Cat. No. B3085362
CAS RN: 1154742-55-8
M. Wt: 223.61 g/mol
InChI Key: HUSBDMYWWGMONW-UHFFFAOYSA-N
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Description

“1H-Indole-3-acetic acid, 4-chloro-alpha-oxo-” is a compound with the CAS Number: 1154742-55-8 and a molecular weight of 223.62 . It is a monocarboxylic acid; an acetic acid in which one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

While specific synthesis methods for “1H-Indole-3-acetic acid, 4-chloro-alpha-oxo-” were not found, indole derivatives are prevalent moieties present in selected alkaloids . The synthesis of indole derivatives has attracted the attention of the chemical community .


Molecular Structure Analysis

The IUPAC name of the compound is 2-(4-chloro-1H-indol-3-yl)-2-oxoacetic acid . The Inchi Code is 1S/C10H6ClNO3/c11-6-2-1-3-7-8(6)5(4-12-7)9(13)10(14)15/h1-4,12H, (H,14,15) .


Chemical Reactions Analysis

While specific chemical reactions involving “1H-Indole-3-acetic acid, 4-chloro-alpha-oxo-” were not found, indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 223.62 .

Advantages and Limitations for Lab Experiments

The advantages of using 1H-Indole-3-acetic acid, 4-chloro-alpha-oxo- in lab experiments are its high purity, stability, and specificity towards auxin signaling pathways. This compound can be easily applied to plants via foliar spray or root soaking. However, the limitations of using this compound are its high cost, limited availability, and potential toxicity to plants at high concentrations.

Future Directions

There are several future directions for the research on 1H-Indole-3-acetic acid, 4-chloro-alpha-oxo-. One direction is to study its role in plant-microbe interactions, particularly in the rhizosphere. Another direction is to develop new analogs of this compound with improved bioactivity and specificity. Furthermore, the application of this compound in agriculture and horticulture needs to be explored further to improve crop yield and quality.
Conclusion:
In conclusion, 1H-Indole-3-acetic acid, 4-chloro-alpha-oxo- is a valuable tool for studying plant growth and development. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to contribute to the development of sustainable agriculture and horticulture practices.

Scientific Research Applications

1H-Indole-3-acetic acid, 4-chloro-alpha-oxo- is widely used in scientific research for studying plant growth and development. It is used as a plant growth regulator, which can stimulate or inhibit plant growth depending on the concentration and application method. This compound is also used to study the role of auxins in plant-microbe interactions, plant defense mechanisms, and plant stress responses.

Safety and Hazards

The compound causes serious eye irritation, skin irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

1H-Indole-3-acetic acid, 4-chloro-alpha-oxo- plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

1H-Indole-3-acetic acid, 4-chloro-alpha-oxo- has profound effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 1H-Indole-3-acetic acid, 4-chloro-alpha-oxo- vary with different dosages in animal models

Metabolic Pathways

1H-Indole-3-acetic acid, 4-chloro-alpha-oxo- is involved in certain metabolic pathways It interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels

properties

IUPAC Name

2-(4-chloro-1H-indol-3-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-6-2-1-3-7-8(6)5(4-12-7)9(13)10(14)15/h1-4,12H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSBDMYWWGMONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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